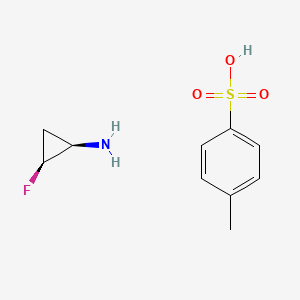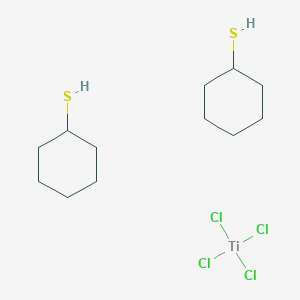
Cyclohexanethiolate,tetrachlorotitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Cyclohexanethiolate,tetrachlorotitanium typically involves the reaction of titanium tetrachloride with mercaptocyclohexane under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Cyclohexanethiolate,tetrachlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chlorine atoms in the compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexanethiolate,tetrachlorotitanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as titanium-based nanomaterials.
Biological Research: It is employed in studies related to metalloproteins and enzyme mimetics.
Industrial Applications:
Mechanism of Action
The mechanism of action of Cyclohexanethiolate,tetrachlorotitanium involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclohexanethiolate,tetrachlorotitanium can be compared with other titanium-based compounds, such as:
Titanium Tetrachloride (TiCl₄): A simpler compound used in similar catalytic applications.
Titanium Dioxide (TiO₂): Widely used in photocatalysis and as a pigment.
Titanium Alkoxides: Used in the synthesis of titanium-based materials and as catalysts.
The uniqueness of this compound lies in its specific ligand environment, which imparts unique catalytic properties and reactivity compared to other titanium compounds .
Properties
IUPAC Name |
cyclohexanethiol;tetrachlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12S.4ClH.Ti/c2*7-6-4-2-1-3-5-6;;;;;/h2*6-7H,1-5H2;4*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMHFWNBYZOOE-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S.C1CCC(CC1)S.Cl[Ti](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl4S2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
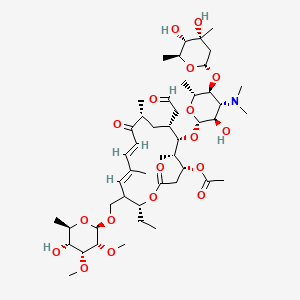
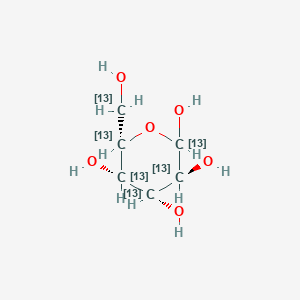

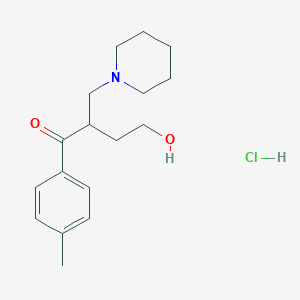
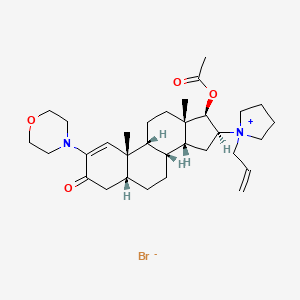
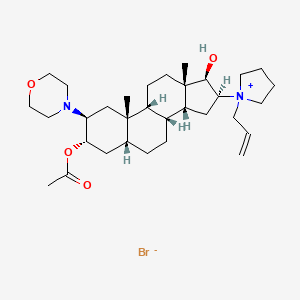



![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
